molecular formula C24H36N2O6S2 B1373396 1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate) CAS No. 1255718-36-5

1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate)

Cat. No.: B1373396
CAS No.: 1255718-36-5
M. Wt: 512.7 g/mol
InChI Key: JGCATNMZNWTOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C24H36N2O6S2 and a molecular weight of 512.68 g/mol . This compound is known for its unique structure, which includes a cyclopentyl group attached to a 1,4-diazepane ring, and two 4-methylbenzenesulfonate groups. It is utilized in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of 1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate) typically involves the reaction of 1,4-diazepane with cyclopentyl bromide in the presence of a base such as sodium hydride. The resulting intermediate is then treated with 4-methylbenzenesulfonyl chloride to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate) is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism by which 1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate) exerts its effects involves its interaction with specific molecular targets. The cyclopentyl group and the 1,4-diazepane ring can interact with enzymes or receptors, modulating their activity. The sulfonate groups may also play a role in enhancing the compound’s solubility and stability, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate) can be compared with other similar compounds such as:

The uniqueness of 1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate) lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-cyclopentyl-1,4-diazepane;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2C7H8O3S/c1-2-5-10(4-1)12-8-3-6-11-7-9-12;2*1-6-2-4-7(5-3-6)11(8,9)10/h10-11H,1-9H2;2*2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCATNMZNWTOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(C1)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate)
Reactant of Route 2
Reactant of Route 2
1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate)
Reactant of Route 3
Reactant of Route 3
1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate)
Reactant of Route 4
1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate)
Reactant of Route 5
1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate)
Reactant of Route 6
1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.